molecular formula C19H20N4S B10899557 N-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}aniline

N-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}aniline

Cat. No.: B10899557
M. Wt: 336.5 g/mol
InChI Key: GEZIFXFDBCQYPN-UHFFFAOYSA-N
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Description

N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-PHENYLAMINE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of an allyl group, a benzylsulfanyl group, and a phenylamine moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-PHENYLAMINE typically involves multiple steps. One common method includes the reaction of allyl bromide with benzyl mercaptan to form an allyl benzyl sulfide intermediate. This intermediate is then reacted with hydrazine hydrate and phenyl isothiocyanate to form the triazole ring. The final step involves the reaction of the triazole intermediate with phenylamine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-PHENYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the triazole ring can produce dihydrotriazole derivatives .

Scientific Research Applications

N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-PHENYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-PHENYLAMINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The allyl and benzylsulfanyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-(4-METHYLPHENYL)AMINE
  • **N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-(4-CHLOROPHENYL)AMINE

Uniqueness

N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-PHENYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group enhances its reactivity, while the benzylsulfanyl group contributes to its stability and binding affinity .

Properties

Molecular Formula

C19H20N4S

Molecular Weight

336.5 g/mol

IUPAC Name

N-[(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]aniline

InChI

InChI=1S/C19H20N4S/c1-2-13-23-18(14-20-17-11-7-4-8-12-17)21-22-19(23)24-15-16-9-5-3-6-10-16/h2-12,20H,1,13-15H2

InChI Key

GEZIFXFDBCQYPN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC=CC=C2)CNC3=CC=CC=C3

Origin of Product

United States

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